3-(1-Naphthylmethoxy)pyridin-2-amine
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Naphthylmethoxy)pyridin-2-amine typically involves the reaction of 2-aminopyridine with 1-naphthylmethanol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1-Naphthylmethoxy)pyridin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaH in DMF, other bases in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylmethanol derivatives.
Scientific Research Applications
3-(1-Naphthylmethoxy)pyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(1-Naphthylmethoxy)pyridin-2-amine involves its interaction with specific molecular targets. One known target is the mitogen-activated protein kinase 14 (MAPK14), which plays a role in cellular signaling pathways . The compound may exert its effects by modulating the activity of this kinase, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
Naphthalenes: Compounds containing a naphthalene moiety.
Aminopyridines: Compounds with an amino group attached to a pyridine ring.
Alkyl aryl ethers: Compounds with an alkyl group attached to an aryl ether.
Uniqueness
3-(1-Naphthylmethoxy)pyridin-2-amine is unique due to its specific combination of a naphthalene moiety and a pyridin-2-amine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C16H14N2O |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
3-(naphthalen-1-ylmethoxy)pyridin-2-amine |
InChI |
InChI=1S/C16H14N2O/c17-16-15(9-4-10-18-16)19-11-13-7-3-6-12-5-1-2-8-14(12)13/h1-10H,11H2,(H2,17,18) |
InChI Key |
SZANYTFSQVBOBA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC3=C(N=CC=C3)N |
Origin of Product |
United States |
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